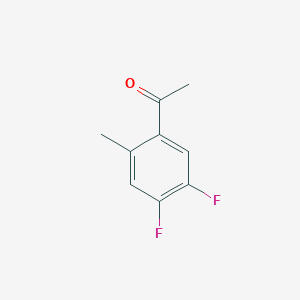

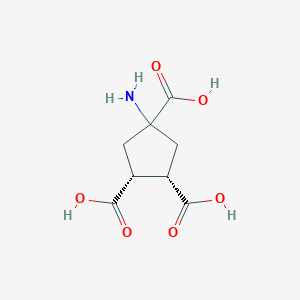

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

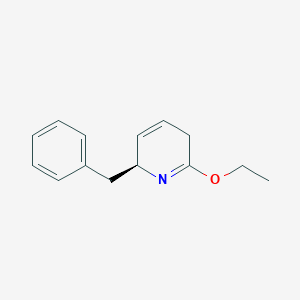

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol, commonly known as DMAMCL, is a chiral reagent that is widely used in organic synthesis. It is a white crystalline solid that is soluble in water and polar solvents. DMAMCL is a versatile reagent that can be used for the synthesis of a variety of compounds, including chiral alcohols, amines, and esters.

Mécanisme D'action

DMAMCL is a chiral reagent that can be used to introduce a chiral center in a molecule. It reacts with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form chiral derivatives. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the nucleophile. The resulting product is a chiral compound that can be isolated with high enantiomeric purity.

Effets Biochimiques Et Physiologiques

DMAMCL is not used as a drug, and there is limited information available on its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled.

Avantages Et Limitations Des Expériences En Laboratoire

DMAMCL is a valuable reagent in organic synthesis, especially for the synthesis of chiral compounds. It is a versatile reagent that can be used for a variety of nucleophilic reactions. DMAMCL is also relatively easy to handle and can be synthesized with high enantiomeric purity. However, it is a toxic substance and should be handled with care. It is also relatively expensive, which can limit its use in some lab experiments.

Orientations Futures

There are several future directions for the research on DMAMCL. One area of research is the development of new synthetic methods for DMAMCL that are more efficient and cost-effective. Another area of research is the development of new applications for DMAMCL in organic synthesis, such as in the synthesis of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the biochemical and physiological effects of DMAMCL, particularly its potential toxicity and environmental impact.

Méthodes De Synthèse

DMAMCL can be synthesized by the reaction of 2,3-epoxypropanol with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields DMAMCL with high enantiomeric purity. This method is widely used in the production of DMAMCL on an industrial scale.

Applications De Recherche Scientifique

DMAMCL is a valuable reagent in organic synthesis, especially in the synthesis of chiral compounds. It is used in the preparation of chiral building blocks, which are essential in the production of pharmaceuticals, agrochemicals, and fine chemicals. DMAMCL is also used in the synthesis of chiral ligands for asymmetric catalysis. These ligands are used in the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

Propriétés

Numéro CAS |

171005-85-9 |

|---|---|

Nom du produit |

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol |

Formule moléculaire |

C6H15NO2 |

Poids moléculaire |

133.19 g/mol |

Nom IUPAC |

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol |

InChI |

InChI=1S/C6H15NO2/c1-6(9,5-8)4-7(2)3/h8-9H,4-5H2,1-3H3/t6-/m0/s1 |

Clé InChI |

QPYSZRQKRMBPLZ-LURJTMIESA-N |

SMILES isomérique |

C[C@](CN(C)C)(CO)O |

SMILES |

CC(CN(C)C)(CO)O |

SMILES canonique |

CC(CN(C)C)(CO)O |

Synonymes |

1,2-Propanediol,3-(dimethylamino)-2-methyl-,(S)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)